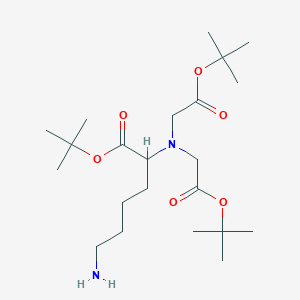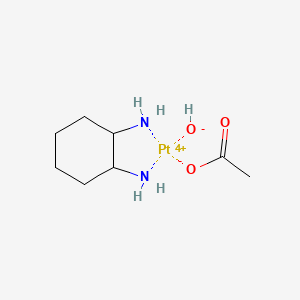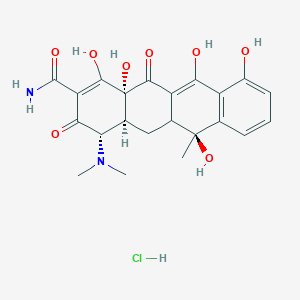
Achromycin hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Achromycin hydrochloride is synthesized through a series of chemical reactions starting from the fermentation of Streptomyces bacteria. The synthetic route involves the following steps:
Fermentation: The initial step involves the fermentation of Streptomyces bacteria to produce tetracycline.
Isolation and Purification: The tetracycline is then isolated and purified from the fermentation broth.
Chemical Modification: The purified tetracycline undergoes chemical modification to form tetracycline hydrochloride.
Industrial production methods for this compound involve large-scale fermentation processes followed by chemical modification and purification to obtain the final product .
Analyse Des Réactions Chimiques
Achromycin hydrochloride undergoes various chemical reactions, including:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of degradation products.
Reduction: Reduction reactions can also occur, although they are less common.
Substitution: This compound can undergo substitution reactions, particularly in the presence of strong acids or bases.
Common reagents and conditions used in these reactions include dilute acids, alkali hydroxide solutions, and alcohol. Major products formed from these reactions include degradation products and modified tetracycline derivatives .
Applications De Recherche Scientifique
Achromycin hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound in various chemical studies to understand the behavior of tetracycline antibiotics.
Mécanisme D'action
Achromycin hydrochloride exerts its effects by inhibiting bacterial protein synthesis. It binds to the 30S ribosomal subunit of susceptible bacteria, preventing the attachment of aminoacyl-tRNA to the ribosome acceptor site. This action inhibits the addition of new amino acids to the growing peptide chain, effectively stopping protein synthesis . Additionally, it may cause alterations in the cytoplasmic membrane, leading to leakage of intracellular components .
Comparaison Avec Des Composés Similaires
Achromycin hydrochloride is part of the tetracycline class of antibiotics, which includes other compounds such as doxycycline, minocycline, and demeclocycline . Compared to these similar compounds, this compound has a broad spectrum of activity and is effective against a wide range of bacterial infections. it is less effective against tetracycline-resistant bacteria, which have developed mechanisms to evade its action .
Similar Compounds
- Doxycycline
- Minocycline
- Demeclocycline
- Eravacycline
- Omadacycline
This compound remains a valuable antibiotic in the treatment of various bacterial infections, despite the emergence of antibiotic resistance.
Propriétés
Formule moléculaire |
C22H25ClN2O8 |
|---|---|
Poids moléculaire |
480.9 g/mol |
Nom IUPAC |
(4S,4aS,6S,12aR)-4-(dimethylamino)-1,6,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carboxamide;hydrochloride |
InChI |
InChI=1S/C22H24N2O8.ClH/c1-21(31)8-5-4-6-11(25)12(8)16(26)13-9(21)7-10-15(24(2)3)17(27)14(20(23)30)19(29)22(10,32)18(13)28;/h4-6,9-10,15,25-26,29,31-32H,7H2,1-3H3,(H2,23,30);1H/t9?,10-,15-,21+,22-;/m0./s1 |
Clé InChI |
YCIHPQHVWDULOY-BZJZLAOJSA-N |
SMILES isomérique |
C[C@@]1(C2C[C@H]3[C@@H](C(=O)C(=C([C@]3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)O.Cl |
SMILES canonique |
CC1(C2CC3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-butyl N-[(5S)-5-amino-6-oxo-6-(4-pyridin-4-ylpiperazin-1-yl)hexyl]carbamate;hydron;tetrafluoroborate](/img/structure/B13408208.png)
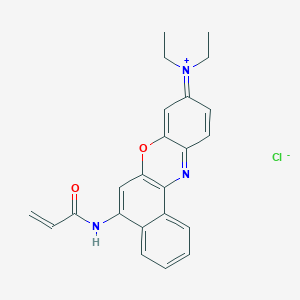
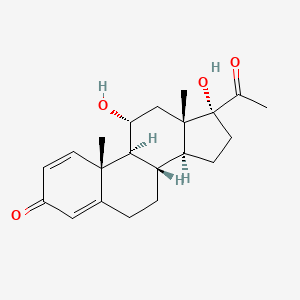
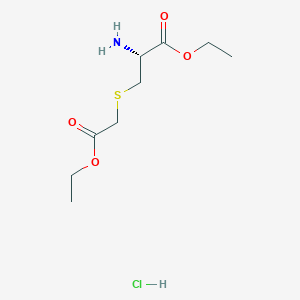
![(2S,4R)-N-[(1R)-2-chloro-1-[(3R,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-1-methyl-4-propylpyrrolidine-2-carboxamide](/img/structure/B13408239.png)
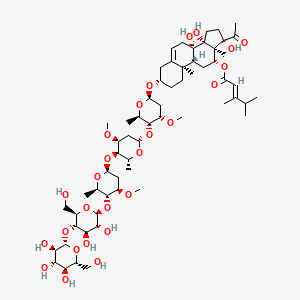
![1-[(3aR,4S,6aS)-4-hydroxy-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl]-3-(4-methylphenyl)sulfonylurea](/img/structure/B13408251.png)
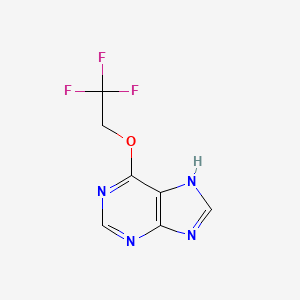


![2-[Di(methyl-d3)amino]-1-propanol](/img/structure/B13408278.png)
![4-amino-1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodopyrimidin-2-one](/img/structure/B13408288.png)
